molecular formula C16H19NO2 B13477891 2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid

2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid

Cat. No.: B13477891
M. Wt: 257.33 g/mol
InChI Key: LLILTEIXGBAZSM-UHFFFAOYSA-N
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Description

2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid is an organic compound that features a naphthalene ring attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid typically involves the reaction of naphthalene derivatives with amino acid precursors. One common method includes the condensation of naphthalene-1-carbaldehyde with an amino acid ester, followed by hydrolysis to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is often refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction of the amino group can lead to the formation of secondary amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the amino acid moiety can interact with enzymes, inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid is unique due to the combination of the naphthalene ring and the amino acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

2-(naphthalen-1-ylmethylamino)pentanoic acid

InChI

InChI=1S/C16H19NO2/c1-2-6-15(16(18)19)17-11-13-9-5-8-12-7-3-4-10-14(12)13/h3-5,7-10,15,17H,2,6,11H2,1H3,(H,18,19)

InChI Key

LLILTEIXGBAZSM-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)NCC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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